![molecular formula C19H13ClN4OS2 B243721 N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B243721.png)
N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide typically involves the condensation of 5-(1H-benzimidazol-2-yl)-2-chloroaniline with thiophene-2-carboxylic acid in the presence of a carbothioylating agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzimidazole moiety can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent like DMF and a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the benzimidazole moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Possible use in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules, which can disrupt cell division and lead to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1H-benzimidazol-2-yl)-5-chloro-2-isopropoxybenzamide: Similar structure but with an isopropoxy group instead of a thiophene ring.
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Contains an isatinylidene-hydrazine moiety instead of a thiophene ring.
N-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Features a thiazole ring and a phenyldiazenyl group.
Uniqueness
The uniqueness of N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide lies in its combination of a benzimidazole moiety, a chlorophenyl group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C19H13ClN4OS2 |
---|---|
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13ClN4OS2/c20-12-8-7-11(17-21-13-4-1-2-5-14(13)22-17)10-15(12)23-19(26)24-18(25)16-6-3-9-27-16/h1-10H,(H,21,22)(H2,23,24,25,26) |
InChI-Schlüssel |
HNTVYGOGWWOEGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.